molecular formula C6H5IOS B14629896 Ethanone, 2-iodo-1-(2-thienyl)- CAS No. 55984-19-5

Ethanone, 2-iodo-1-(2-thienyl)-

Cat. No.: B14629896
CAS No.: 55984-19-5
M. Wt: 252.07 g/mol
InChI Key: OZRPZICEGUYQTI-UHFFFAOYSA-N
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Description

Contextualization within Thiophene-Based Halogenated Ketones

Ethanone, 2-iodo-1-(2-thienyl)-, also known as 2-iodo-1-(thiophen-2-yl)ethan-1-one, belongs to the class of α-haloketones. These compounds are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. nih.govwikipedia.org The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This inherent reactivity is a defining characteristic of α-haloketones and underpins their extensive utility in synthetic chemistry.

Historical Development and Current Research Trajectories

The synthesis of α-haloketones has been a subject of interest for over a century, with early methods often involving the direct halogenation of ketones. acs.orgmdpi.com These classical approaches, while foundational, sometimes suffered from drawbacks such as the use of hazardous reagents and the formation of polyhalogenated byproducts. mdpi.com Over the years, significant efforts have been directed towards developing milder and more selective methods for the synthesis of α-haloketones, including those based on thiophene (B33073).

Current research continues to explore more efficient and environmentally benign synthetic routes to thiophene-based halogenated ketones. This includes the use of novel halogenating agents and catalytic systems. nih.gov Furthermore, contemporary research is heavily focused on leveraging the unique reactivity of compounds like ethanone, 2-iodo-1-(2-thienyl)- in the synthesis of novel heterocyclic systems and functional materials. The exploration of their role in metal-catalyzed cross-coupling reactions and multicomponent reactions is a particularly active area of investigation. nih.gov

Significance as a Privileged Synthetic Intermediate in Organic Synthesis

The significance of ethanone, 2-iodo-1-(2-thienyl)- as a synthetic intermediate stems from the presence of two key reactive sites: the electrophilic α-carbon and the carbonyl group. This dual reactivity allows for a wide array of chemical transformations, making it a "privileged" building block in organic synthesis. nih.gov

The α-iodo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups. This reactivity is central to the construction of diverse molecular scaffolds. Moreover, the carbonyl group can participate in a range of classical reactions such as reductions, oxidations, and condensations. For instance, it can be reduced to the corresponding alcohol or converted into an oxime.

The strategic combination of these reactivities allows for the synthesis of a multitude of complex molecules, including various nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.com The ability to construct such diverse structures from a single, readily accessible intermediate highlights the immense value of ethanone, 2-iodo-1-(2-thienyl)- in the synthetic chemist's toolbox.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethanone, 1-(2-thienyl)-88-15-3C6H6OS126.18
Ethanone, 2-iodo-1-phenyl-4636-16-2C8H7IO246.04
Ethanone, 1-(5-iodo-2-thienyl)-30955-94-3C6H5IOS264.07
Ethanone, 1-(4-methyl-2-thienyl)-13679-73-7C7H8OS140.20
1-(2-Iodophenyl)ethanone2142-70-3C8H7IO246.05
2-Iodo-1-p-tolyl-propan-1-one236117-38-7C10H11IO274.10
1-(2-Iodo-4-methoxyphenyl)ethan-1-one90347-63-0C9H9IO2276.07
Ethanone, 1-(4-thiophen-2-yl-phenyl)-35294-37-2C12H10OS202.27

Note: The data in this table is compiled from various chemical databases and is for informational purposes only. nist.govnih.govpharmint.netchemeo.combldpharm.comchemicalbook.comsigmaaldrich.comalfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPZICEGUYQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450554
Record name Ethanone, 2-iodo-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55984-19-5
Record name Ethanone, 2-iodo-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanone, 2 Iodo 1 2 Thienyl

Direct α-Iodination Strategies

Direct α-iodination involves the introduction of an iodine atom at the alpha position to the carbonyl group of an acetylthiophene. This approach is often favored for its atom economy and straightforward nature.

The use of Brønsted-acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO3H)][OTf], can effectively catalyze the halogenation of activated organic compounds. nih.gov These ionic liquids function as both the solvent and catalyst, facilitating the reaction under mild conditions and with short reaction times. nih.gov For the synthesis of α-halo ketones, N-halosuccinimides (NXS), including N-iodosuccinimide (NIS), serve as the halogen source. nih.govjcu.edu.au

While N-halosuccinimides are popular halogen-transfer reagents, they typically require an acid catalyst to enhance their reactivity for direct halogenations. nih.gov Brønsted acidic ionic liquids provide a reusable and environmentally benign alternative to traditional catalysts like moisture-sensitive Lewis acids or strong Brønsted acids. nih.govthieme-connect.de The reaction of methyl aryl ketones with N-iodosuccinimide in the presence of a Brønsted acidic ionic liquid can lead to the formation of the corresponding α-iodo ketone. nih.gov The specific application to 1-(2-thienyl)ethanone would involve its reaction with NIS under these conditions to yield Ethanone, 2-iodo-1-(2-thienyl)-.

A highly efficient and clean method for the direct α-iodination of aromatic ketones utilizes a combination of copper(II) oxide (CuO) and molecular iodine (I₂). organic-chemistry.orgorganic-chemistry.org This protocol is effective for a wide range of aromatic ketones, including heterocyclic ketones like 1-(2-thienyl)ethanone. organic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol (B129727) at reflux temperature, leading to high yields of the corresponding α-iodo ketones. organic-chemistry.org

The proposed mechanism suggests that copper(II) oxide plays a multifaceted role in the reaction. organic-chemistry.orgsciencemadness.org It is believed to act as a catalyst, converting molecular iodine into a more reactive iodonium (B1229267) ion (I⁺). organic-chemistry.orgorganic-chemistry.orgsciencemadness.org Additionally, CuO functions as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction and can also reoxidize iodide ions (I⁻) back to molecular iodine, ensuring efficient use of the iodinating agent. organic-chemistry.orgorganic-chemistry.orgsciencemadness.org This method avoids the need for harsh acidic conditions and offers a more environmentally friendly approach to α-iodination. organic-chemistry.org

Table 1: Copper(II) Oxide/Iodine Mediated α-Iodination of Ketones

Substrate Product Reagents Solvent Temperature (°C) Time (h) Yield (%)
Aromatic Ketones α-Iodo Ketones CuO, I₂ Methanol 65 (Reflux) 1-12 High

Data sourced from studies on the direct α-iodination of aromatic ketones. organic-chemistry.orgsciencemadness.org

Precursor-Based Synthetic Routes

These methods involve the synthesis of Ethanone, 2-iodo-1-(2-thienyl)- from specifically chosen starting materials through various chemical transformations.

1-(2-Thienyl)ethanone, also known as 2-acetylthiophene, is a primary precursor for the synthesis of its α-iodinated derivative. nist.govnih.gov The direct iodination methods mentioned in section 2.1 are prime examples of this derivatization. Other classical methods for α-iodination of ketones can also be applied. These often involve the reaction of the ketone with iodine in the presence of a base or an oxidizing agent. For instance, the reaction of ketones with iodine and pyridine (B92270) has been reported, which could potentially be adapted for 1-(2-thienyl)ethanone. acs.org

Halogen exchange reactions, particularly the Finkelstein reaction, provide a viable route to α-iodo ketones from their corresponding α-chloro or α-bromo analogs. organicmystery.com In this method, an α-halo ketone is treated with an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972) or methanol. organicmystery.com The equilibrium is driven towards the formation of the iodoalkane due to the low solubility of the newly formed sodium chloride or sodium bromide in the solvent. organicmystery.com

For the synthesis of Ethanone, 2-iodo-1-(2-thienyl)-, one would start with an appropriate α-halo-1-(2-thienyl)ethanone, such as 2-chloro-1-(2-thienyl)ethanone or 2-bromo-1-(2-thienyl)ethanone. The synthesis of these precursors can be achieved through various halogenation methods. For example, 2-acetyl-3-bromothiophene (B1586746) is a known bio-active intermediate. researchgate.net While metal-mediated halogen exchange reactions are also known for aryl and vinyl halides, the principles of the Finkelstein reaction are directly applicable to α-halo ketones. organicmystery.comnih.gov

While specific multi-component reactions leading directly to Ethanone, 2-iodo-1-(2-thienyl)- are not extensively documented in the provided search results, the principles of multi-component and solvent-free reactions are relevant in modern organic synthesis for their efficiency and environmental benefits. thieme-connect.de For instance, a one-pot condensation of an aldehyde with 2-naphthol (B1666908) using a Brønsted acidic ionic liquid under thermal, solvent-free conditions has been reported for the synthesis of xanthene derivatives. thieme-connect.de

A hypothetical multi-component approach for Ethanone, 2-iodo-1-(2-thienyl)- could involve the reaction of a thiophene (B33073) derivative, an acetylating agent, and an iodinating source in a single pot. However, the development of such a specific reaction would require dedicated research.

Reaction Mechanisms and Mechanistic Investigations of Ethanone, 2 Iodo 1 2 Thienyl

Nucleophilic Substitution Pathways (e.g., at the α-carbon)

Ethanone, 2-iodo-1-(2-thienyl)-, being an α-haloketone, is a potent alkylating agent. wikipedia.org The α-carbon is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This reactivity is significantly higher than that of corresponding alkyl halides without the carbonyl group. For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) at a rate 36,000 times faster than 1-chloropropane. wikipedia.org

These reactions typically follow an SN2 mechanism, involving a backside attack by the nucleophile on the α-carbon. researchgate.net This pathway is favored due to the electronic and steric factors of the substrate. The α-carbon is relatively unhindered, and the transition state is stabilized by the adjacent carbonyl group.

A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thiourea (B124793) or thioamides to form thiazoles. nih.govclockss.org In the case of Ethanone, 2-iodo-1-(2-thienyl)-, reaction with thiourea would proceed via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. nih.govclockss.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Type Reference
Thiourea 2-Aminothiazole nih.govclockss.org
Amines α-Amino ketone wikipedia.org
Phosphites Enol phosphate (B84403) (Perkow reaction) wikipedia.org

Elimination Reactions (e.g., Dehydrohalogenation)

In the presence of a base, Ethanone, 2-iodo-1-(2-thienyl)- can undergo elimination reactions to form α,β-unsaturated ketones. libretexts.org This process, known as dehydrohalogenation, involves the removal of a proton from the α'-carbon (the carbon on the other side of the carbonyl group) and the elimination of the iodide from the α-carbon.

The mechanism of elimination can be either E1 or E2, depending on the reaction conditions and the substrate structure. wikipedia.orglibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts the α'-proton simultaneously with the departure of the leaving group. wikipedia.org It is favored by strong, non-nucleophilic bases and results in a specific stereochemical outcome (anti-periplanar arrangement of the proton and leaving group). ksu.edu.sa

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation. wikipedia.org It is more common with tertiary alkyl halides and in the presence of weak bases. wikipedia.org

For Ethanone, 2-iodo-1-(2-thienyl)-, the acidity of the α'-protons facilitates elimination. The use of a hindered base, such as pyridine (B92270), is often employed to favor elimination over competing substitution reactions. libretexts.orglibretexts.org

Condensation and Addition Reactions Involving the Carbonyl Moiety

The carbonyl group of Ethanone, 2-iodo-1-(2-thienyl)- is a key site for condensation and addition reactions. These reactions expand the molecular framework and introduce new functional groups.

Aldol-type Reactions: The α-protons of the ketone are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule, such as an aldehyde, in a crossed aldol (B89426) reaction. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy ketone, which can sometimes dehydrate to form an α,β-unsaturated ketone. masterorganicchemistry.com

Wittig and Related Reactions: The carbonyl group can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or related reagents. This provides a powerful method for carbon-carbon double bond formation.

Formation of Heterocycles: The bifunctional nature of α-haloketones makes them excellent precursors for the synthesis of various heterocyclic compounds. wikipedia.org For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of furans, pyrroles, and other five-membered rings. The reaction with thiourea to form thiazoles, as mentioned earlier, is a classic example. nih.govnih.gov

Table 2: Condensation and Addition Reactions

Reagent Reaction Type Product Type Reference
Aldehyde/Base Crossed Aldol Addition β-Hydroxy ketone wikipedia.orgmasterorganicchemistry.com
Phosphorus Ylide Wittig Reaction Alkene

Domino and Cascade Reaction Processes

The multiple reactive sites in Ethanone, 2-iodo-1-(2-thienyl)- make it an ideal substrate for domino or cascade reactions. These are processes where a single event triggers a series of subsequent intramolecular or intermolecular transformations, leading to the rapid construction of complex molecular architectures. nih.govsciforum.netub.edu

A domino reaction involving Ethanone, 2-iodo-1-(2-thienyl)- could be initiated by a nucleophilic attack at the α-carbon. The resulting intermediate could then undergo an intramolecular cyclization or rearrangement, driven by the functionality introduced by the nucleophile. For instance, a reaction with a nucleophile containing a suitably positioned hydroxyl or amino group could lead to the formation of a heterocyclic ring in a single pot.

The synthesis of substituted thiazoles can be viewed as a domino process, where the initial nucleophilic substitution is followed by an intramolecular condensation and dehydration. nih.govnih.gov

Radical Generation and Propagation Mechanisms

While ionic pathways are common for α-haloketones, radical mechanisms can also be initiated. The carbon-iodine bond is relatively weak and can be cleaved homolytically under certain conditions, such as photolysis or in the presence of a radical initiator. researchgate.netbeilstein-journals.org

Once generated, the α-keto radical can participate in various propagation steps:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of the parent ketone, 1-(2-thienyl)ethanone. nist.gov

Addition to Alkenes: The radical can add to a carbon-carbon double bond, initiating a radical polymerization or a radical cyclization if an alkene moiety is present in the same molecule.

Atom Transfer Radical Addition (ATRA): In the presence of a suitable catalyst, the α-keto radical can be transferred to another molecule, propagating a radical chain.

The generation of radicals from α-iodoketones can also be achieved using reducing agents. researchgate.net For example, treatment with zinc metal can lead to the formation of an enol radical, which can then dimerize or react with other species. wikipedia.org

Catalytic Influence on Reaction Kinetics and Selectivity

Catalysts play a crucial role in controlling the rate and outcome of reactions involving Ethanone, 2-iodo-1-(2-thienyl)-.

Acid Catalysis: In reactions like α-halogenation, acid catalysis proceeds through the formation of an enol intermediate. libretexts.org The rate-determining step is the formation of the enol, and the subsequent reaction with the halogen is fast. libretexts.orglibretexts.org

Base Catalysis: Base catalysis is common in elimination and condensation reactions. The strength and steric hindrance of the base can significantly influence the ratio of substitution to elimination products. libretexts.org For instance, a bulky base favors elimination. libretexts.org

Metal Catalysis: Transition metal catalysts can influence the reactivity in several ways:

Reductive Dehalogenation: Metals like zinc can promote the reductive dehalogenation of α-haloketones. wikipedia.org

Cross-Coupling Reactions: Palladium or copper catalysts can be used to form new carbon-carbon or carbon-heteroatom bonds at the α-position.

Lewis Acid Catalysis: Metal salts can act as Lewis acids, activating the carbonyl group towards nucleophilic attack.

In the context of industrial processes, catalysts are essential for optimizing reaction conditions, improving yields, and enhancing selectivity towards the desired product. researchgate.netunsri.ac.id For example, in the synthesis of pharmaceuticals, precise control over stereochemistry and regioselectivity is paramount, and this is often achieved through the use of chiral catalysts.

Table 3: Compound Names Mentioned in the Article

Compound Name
Ethanone, 2-iodo-1-(2-thienyl)-
1-(2-thienyl)ethanone
2-acetylpyridine
2-amino-4-(2-pyridyl) thiazole
2-bromo-2-methylcyclopentanone
2-methyl-2-cyclopentenone
2-methylcyclopentanone
Acetaldehyde
Chloroacetone
Cyclohexane
Ethyl 2-amino-5-methylthiazole-4-carboxylate
Ethyl dl-3-bromo-2-oxobutyrate
Phenacyl bromide
Pyridine
Thiourea

Organic Transformations and Synthetic Utility of Ethanone, 2 Iodo 1 2 Thienyl

Heterocyclic Synthesis Applications

The α-haloketone motif within Ethanone, 2-iodo-1-(2-thienyl)- is a cornerstone for constructing various heterocyclic rings. The electrophilic nature of the carbonyl group, combined with the excellent leaving group ability of the iodide, facilitates numerous cyclization and condensation reactions.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy in synthetic chemistry. Ethanone, 2-iodo-1-(2-thienyl)- is a prime candidate for such transformations. Its reactive nature allows it to participate in reactions that form new carbocyclic or heterocyclic rings fused to the thiophene (B33073) core or as part of a new system altogether. For instance, in reactions analogous to dehydrogenative [4+2] annulation, the ketone and the adjacent iodinated carbon can react with 1,4-diamines to forge pyrazine (B50134) rings. nih.gov The iodo-substituent is crucial, as its displacement by a nucleophile is a key step in the cyclization process that leads to the formation of new nitrogen-containing heterocyclic products. nih.gov

The synthesis of fused thiophene systems, such as thienothiophenes and thienopyrimidines, is a significant area of materials science and medicinal chemistry due to their electronic properties and biological activity. encyclopedia.pubnih.gov Ethanone, 2-iodo-1-(2-thienyl)- can serve as a key starting material in multi-step syntheses toward these structures. For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often begins with precursors like ethyl 2-aminothiophene-3-carboxylate. nih.gov The functional groups present in the target iodo-ketone allow for its conversion into such critical intermediates through established synthetic pathways, including variations of the Gewald reaction.

The general approach for constructing these fused systems is summarized in the table below.

Target Fused SystemGeneral Synthetic ApproachRole of Precursor
Thieno[2,3-d]pyrimidines Cyclocondensation of an aminothiophene carboxylate with a urea (B33335) equivalent. nih.govThe iodo-ketone can be converted to the required aminothiophene intermediate.
Thieno[3,2-b]thiophenes Cyclization of substituted thiophene-thiols or their synthetic equivalents. encyclopedia.pubCan be used to introduce the necessary side chains onto a thiophene ring before cyclization.

The most prominent application of α-haloketones like Ethanone, 2-iodo-1-(2-thienyl)- is in the synthesis of five- and six-membered nitrogen-containing heterocycles. mdpi.comucl.ac.uk The classic Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide. In this context, reacting Ethanone, 2-iodo-1-(2-thienyl)- with a thioamide would directly yield a 2,4-disubstituted thiazole bearing a thienyl group at the 4-position.

Similarly, it is a valuable precursor for pyrimidines. The synthesis of 2-thiopyrimidine derivatives can be achieved through a one-pot reaction of functionalized amines with isothiocyanates derived from ketones. nih.gov The structural framework of the iodo-thienyl ketone is readily adaptable to such reaction schemes. nih.goviaea.org Hypervalent iodine reagents are also employed to mediate the cyclization of substrates to form nitrogen heterocycles, a field of chemistry where iodo-precursors are fundamental. ucl.ac.uk

The table below outlines common heterocyclic syntheses using an α-haloketone precursor.

HeterocycleTypical ReactantReaction Name/TypeResulting Structure
Thiazole ThioamideHantzsch Synthesis4-(2-Thienyl)thiazole derivative
Pyrrole (B145914) β-Enamino-ketonePaal-Knorr Synthesis variationSubstituted pyrrole with a thienyl group
Oxazole AmideRobinson-Gabriel Synthesis4-(2-Thienyl)oxazole derivative
Pyrimidine Urea / Thiourea (B124793) & ChalconeBiginelli-type reactionDihydropyrimidine with a thienyl group

Formation of Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as green solvents and catalysts. rwth-aachen.de Functionalized ionic liquids, which contain specific chemical groups, can be designed for particular tasks. mdpi.com The chemical structure of Ethanone, 2-iodo-1-(2-thienyl)- makes it a suitable starting point for creating novel sulfur- and iodine-containing ILs.

Triiodide (I₃⁻) ionic liquids are a subclass known for their unique electrochemical properties. wikipedia.org The synthesis of these ILs typically involves the reaction of an iodide salt with elemental iodine (I₂). nih.govnih.govmdpi.com Ethanone, 2-iodo-1-(2-thienyl)- can be transformed into a precursor for such an ionic liquid. A plausible two-step synthesis is outlined below:

Quaternization: The compound is first reacted with a tertiary amine or a substituted imidazole (B134444) (e.g., N-methylimidazole). The nucleophilic amine displaces the iodide, forming a quaternary ammonium (B1175870) or imidazolium (B1220033) salt where the cation contains the 2-thenoylmethyl group.

Triiodide Formation: The resulting iodide salt is then combined with one equivalent of elemental iodine. The iodide anion reacts with the neutral iodine molecule to form the triiodide (I₃⁻) anion, yielding a functionalized ionic liquid. researchgate.net

This process creates an ionic liquid with a cation functionalized by a thienyl ketone group and a triiodide anion, a structure of interest for applications in dye-sensitized solar cells and electrochemistry. nih.govmdpi.com

Ionic liquids can play a significant role in the chemistry of disulfide bonds, sometimes being used to cleave them in proteins like keratin. nih.govresearchgate.net Conversely, ILs can be designed to contain sulfur atoms, including thioether linkages, which are precursors to disulfide bridges. rsc.org While the direct synthesis of an IL with a disulfide bridge from Ethanone, 2-iodo-1-(2-thienyl)- is not a common one-step process, the compound's thiophene ring provides a stable sulfur-containing core.

A synthetic strategy could involve modifying the ketone, for example, by reduction to an alcohol and subsequent conversion to a thiol. Dimerization of this thiol-functionalized cation via oxidation would lead to a dicationic ionic liquid linked by a disulfide bridge. Such architectures are of interest in designing redox-responsive materials and complex electrolytes. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

The presence of both an electrophilic carbonyl carbon and a carbon-iodine bond, which can participate in various coupling reactions, makes Ethanone, 2-iodo-1-(2-thienyl)- a versatile building block for creating new carbon-carbon bonds.

Aldol-Type Condensations (e.g., with α,α-difluoro analogues)

While direct experimental data on the Aldol-type condensation of Ethanone, 2-iodo-1-(2-thienyl)- with α,α-difluoro analogues is not extensively documented in readily available literature, the principles of related reactions suggest its feasibility. A pertinent example is the Reformatsky reaction, a classic method for forming carbon-carbon bonds that is analogous to the Aldol (B89426) condensation. nih.govmdpi.comlibretexts.orgrsc.org

Research has demonstrated the successful indium-mediated Reformatsky reaction of α-iodo-α,α-difluoroketones with various aldehydes in an aqueous medium, yielding α,α-difluoro-β-hydroxyketone derivatives. researchgate.net This reaction proceeds through the formation of an organoindium intermediate from the iododifluoro compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Given that Ethanone, 2-iodo-1-(2-thienyl)- possesses an α-iodo substituent, it is plausible that it could react with a suitable difluorinated carbonyl compound under similar Reformatsky conditions. The general mechanism for such a reaction would involve the formation of a zinc or indium enolate of the difluoro compound, which would then attack the carbonyl group of Ethanone, 2-iodo-1-(2-thienyl)-.

The following table outlines the general conditions for a related Reformatsky reaction, which could be adapted for Ethanone, 2-iodo-1-(2-thienyl)-.

Table 1: General Conditions for Indium-Mediated Reformatsky Reaction of α-Iodo-α,α-difluoroketones

Reactant 1 Reactant 2 Mediator Solvent Temperature (°C) Reaction Time (h)

Cross-Coupling Methodologies (e.g., Stille, Suzuki-Miyaura, if applicable to related iodo-thiophenes)

The carbon-iodine bond in Ethanone, 2-iodo-1-(2-thienyl)- makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.org Aryl iodides are highly reactive substrates in Stille couplings. While specific examples with Ethanone, 2-iodo-1-(2-thienyl)- are not prevalent, the general applicability of the Stille reaction to aryl iodides suggests its potential in coupling with various organostannanes. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another powerful palladium-catalyzed reaction. rsc.orgnih.gov This method is widely used due to the stability and low toxicity of the boronic acid reagents. The reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established. frontiersin.org A practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids has been reported, highlighting the feasibility of using α-iodo enones as substrates. nih.govorganic-chemistry.org This provides a strong precedent for the successful coupling of Ethanone, 2-iodo-1-(2-thienyl)- with various boronic acids. Furthermore, the Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene, demonstrating the utility of this reaction on the thiophene ring system. epa.govyoutube.com

The table below summarizes typical conditions for Suzuki-Miyaura coupling of a related iodo-enone.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Iodocycloenones

Substrate Coupling Partner Catalyst Base Solvent Temperature (°C)

Alkylation and Acylation of Various Substrates

The α-carbon of the ketone in Ethanone, 2-iodo-1-(2-thienyl)- can be deprotonated to form an enolate, which is a potent nucleophile for alkylation and acylation reactions. However, the presence of the α-iodo substituent complicates direct enolate formation and subsequent reactions. A more controlled and widely used method for the α-alkylation and α-acylation of ketones is the Stork enamine synthesis. wikipedia.orgnih.gov

In this methodology, the ketone first reacts with a secondary amine to form an enamine. The enamine then acts as a nucleophile, attacking an alkyl halide (alkylation) or an acyl halide (acylation). wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net The resulting iminium salt is then hydrolyzed to regenerate the ketone, now functionalized at the α-position. This method offers the advantage of avoiding the harsh basic conditions that might lead to self-condensation or other side reactions. wikipedia.orgnih.gov

The general steps for the Stork enamine alkylation and acylation are as follows:

Formation of the enamine: Reaction of Ethanone, 1-(2-thienyl)- (the non-iodinated precursor) with a secondary amine (e.g., pyrrolidine, morpholine).

Alkylation/Acylation: The enamine reacts with an alkyl halide or acyl halide.

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the α-alkylated or α-acylated ketone.

Derivatization and Functional Group Interconversion

Ethanone, 2-iodo-1-(2-thienyl)- is a versatile precursor for the synthesis of a variety of derivatives through functional group interconversion. The reactive α-iodo ketone moiety is particularly amenable to transformations leading to new heterocyclic systems.

One of the most significant applications of α-halo ketones is in the Hantzsch thiazole synthesis. researchgate.netnih.govresearchgate.net This reaction involves the condensation of an α-halo ketone with a thioamide to produce a thiazole ring. Therefore, Ethanone, 2-iodo-1-(2-thienyl)- can be expected to react with various thioamides to afford 2,4-disubstituted thiazoles bearing a 2-thienyl group at the 4-position. This reaction provides a straightforward route to complex heterocyclic structures that are of interest in medicinal chemistry. researchgate.netresearchgate.net

The iodine atom in α-iodo ketones is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a range of functional groups at the α-position. For instance, reaction with sodium azide (B81097) would yield an α-azido ketone, which can be further reduced to an α-amino ketone. Nucleophilic substitution with thiols or amines can also be envisioned to introduce new functionalities.

Furthermore, the carbonyl group itself can undergo a variety of transformations. Reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. This alcohol could then be subjected to further reactions, such as esterification or etherification.

The thiophene ring can also be a site for further functionalization, although the reactivity will be influenced by the existing substituents. Electrophilic aromatic substitution on the thiophene ring is a possibility, though the conditions would need to be carefully chosen to avoid side reactions with the α-iodo ketone moiety.

Advanced Spectroscopic Characterization Methodologies for Ethanone, 2 Iodo 1 2 Thienyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. In "Ethanone, 2-iodo-1-(2-thienyl)-", the protons on the thiophene (B33073) ring and the methylene (B1212753) group exhibit characteristic chemical shifts and coupling patterns. The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts influenced by the electron-withdrawing acetyl group and the substitution pattern. The methylene protons adjacent to the iodine atom and the carbonyl group are expected to be significantly deshielded, appearing further downfield.

Illustrative ¹H NMR Data for Ethanone, 2-iodo-1-(2-thienyl)-

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
Thiophene H-3 7.20-7.40 Doublet of doublets 3.5-5.0, 1.0-1.5
Thiophene H-4 7.00-7.20 Doublet of doublets 3.5-5.0, 3.5-5.0
Thiophene H-5 7.60-7.80 Doublet of doublets 3.5-5.0, 1.0-1.5

Note: The data in this table is predicted and illustrative. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. wikipedia.org The spectrum of "Ethanone, 2-iodo-1-(2-thienyl)-" would show distinct signals for the carbonyl carbon, the thiophene ring carbons, and the iodinated methylene carbon. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum (δ 185-195 ppm). The thiophene carbons have characteristic shifts in the aromatic region, while the methylene carbon attached to the iodine atom will appear at a higher field compared to the thiophene carbons but will be influenced by the electronegative iodine.

Illustrative ¹³C NMR Data for Ethanone, 2-iodo-1-(2-thienyl)-

Carbon Chemical Shift (δ, ppm) (Predicted)
C=O 190.5
Thiophene C-2 144.0
Thiophene C-3 134.5
Thiophene C-4 128.0
Thiophene C-5 132.5

Note: The data in this table is predicted and illustrative. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

For complex molecules or to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. youtube.comharvard.eduwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. wikipedia.orgsdsu.edu In "Ethanone, 2-iodo-1-(2-thienyl)-", COSY would show cross-peaks between the coupled protons on the thiophene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons they are attached to. wikipedia.orgsdsu.eduyoutube.com This is crucial for unambiguously assigning the proton and carbon signals of the thiophene ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.govfrontiersin.orgpolyu.edu.hk It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov For "Ethanone, 2-iodo-1-(2-thienyl)-", ESI-MS would be expected to show a prominent peak corresponding to its protonated form. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. frontiersin.org

Illustrative ESI-MS Data for Ethanone, 2-iodo-1-(2-thienyl)-

Ion Predicted m/z
[M+H]⁺ 266.94

Note: The data in this table is predicted and illustrative. 'M' represents the molecular formula C₇H₅IOS.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. wikipedia.orgpurdue.edu This leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. wikipedia.orgumd.edu The mass spectrum of "Ethanone, 2-iodo-1-(2-thienyl)-" under EI conditions would likely show a molecular ion peak (M⁺·), although it may be weak due to the lability of the carbon-iodine bond. wikipedia.org Key fragmentation pathways would include the loss of an iodine radical (·I), the cleavage of the acyl group, and fragmentation of the thiophene ring.

Illustrative EI-MS Fragmentation Data for Ethanone, 2-iodo-1-(2-thienyl)-

Fragment Ion Structure Predicted m/z
[C₇H₅IOS]⁺· Molecular Ion 266
[C₇H₅OS]⁺ [M-I]⁺ 139
[C₄H₃S-CO]⁺ Thienoyl cation 111
[C₄H₃S]⁺ Thienyl cation 83

Note: The data in this table is predicted and illustrative. The relative intensities of the peaks would depend on the specific instrument conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For "Ethanone, 2-iodo-1-(2-thienyl)-", HRMS provides an unambiguous confirmation of its elemental composition. The theoretical exact mass of this compound (C₆H₅IOS) is approximately 267.9157 g/mol . HRMS instruments can measure this value to within a few parts per million (ppm), allowing for confident identification and differentiation from other compounds with the same nominal mass.

In the analysis of related thienyl ketones, such as 2-acetylthiophene, the fragmentation patterns observed in mass spectrometry provide valuable structural information. nih.govspectrabase.com The molecular ion peak is typically prominent, and characteristic fragment ions arise from the cleavage of the acetyl group and the thiophene ring. nih.govarkat-usa.org For "Ethanone, 2-iodo-1-(2-thienyl)-", fragmentation would likely involve the loss of the iodine atom, the acetyl group, and potentially cleavage of the thiophene ring, providing key data for structural confirmation. The use of tandem mass spectrometry (MS/MS) techniques, such as those involving iodoacetyl tandem mass tags, can further elucidate the structure and reactivity of iodo-substituted compounds. researchgate.net

Table 1: Theoretical Mass Data for Ethanone, 2-iodo-1-(2-thienyl)-

PropertyValue
Molecular FormulaC₆H₅IOS
Monoisotopic Mass267.9157 u
Nominal Mass268 u

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy:

The IR spectrum of "Ethanone, 2-iodo-1-(2-thienyl)-" is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carbonyl (C=O) stretching vibration is typically strong and appears in the region of 1650-1700 cm⁻¹. The presence of the thiophene ring gives rise to several characteristic bands. iosrjournals.orgnii.ac.jp These include C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1350-1530 cm⁻¹ region, and C-S stretching modes, which can be observed between 608 and 852 cm⁻¹. iosrjournals.orgnii.ac.jp The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For thiophene and its derivatives, the most intense Raman bands are often associated with the symmetric stretching of the thiophene ring. mdpi.com The C=C and C-C stretching vibrations within the thiophene ring are also Raman active and appear in similar regions as in the IR spectrum. iosrjournals.orgmdpi.com Raman spectroscopy is particularly sensitive to the conformation and chain length of oligothiophenes and polythiophenes, making it a valuable tool for studying the electronic and structural properties of these related materials. mdpi.com

Table 2: Expected Vibrational Frequencies for Ethanone, 2-iodo-1-(2-thienyl)-

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
C-H (Thiophene Ring)~3100IR, Raman
C=O Stretch1650-1700IR, Raman
C=C (Thiophene Ring)1350-1530IR, Raman
C-S (Thiophene Ring)608-852IR, Raman
C-I Stretch500-600IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of thiophene derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. nii.ac.jpnih.gov For 2-acylthiophenes, the conjugation of the carbonyl group with the thiophene ring leads to a bathochromic (red) shift of these absorption bands compared to unsubstituted thiophene. nii.ac.jp

The UV-Vis spectrum of "Ethanone, 2-iodo-1-(2-thienyl)-" is expected to show a primary absorption band in the UV region, likely around 240-280 nm. arxiv.org The position and intensity of this band are influenced by the substituents on the thiophene ring. The iodine atom, being a halogen, can also influence the electronic transitions. In a study of 2-iodothiophene, the first absorption band was observed as a broad continuum centered near 240 nm. arxiv.org The electronic spectra of polyenes and other conjugated systems demonstrate that as the extent of conjugation increases, the absorption maximum (λmax) shifts to longer wavelengths. docbrown.info

Table 3: UV-Vis Absorption Data for Related Thiophene Derivatives

Compoundλmax (nm)Solvent
Thiophene231iso-Octane nii.ac.jp
2-Acetylthiophene~260-290Various nist.gov
2-Iodothiophene~240Gas Phase arxiv.org

Specialized Spectroscopic Techniques (e.g., Nuclear Quadrupole Resonance Spectroscopy for related functional azoles)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that can provide valuable information about the local electronic environment of quadrupolar nuclei (nuclei with a spin quantum number I > 1/2). du.ac.inwikipedia.org The iodine nucleus (¹²⁷I) has a nuclear spin of 5/2, making it a suitable candidate for NQR studies.

Computational and Theoretical Chemistry Investigations of Ethanone, 2 Iodo 1 2 Thienyl

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These calculations are crucial for understanding the compound's physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and vibrational frequencies of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium structure of "Ethanone, 2-iodo-1-(2-thienyl)-" can be accurately predicted. researchgate.netrroij.comrroij.com This process minimizes the energy of the molecule to find its most stable conformation.

Once the geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. mdpi.com These calculations are essential for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For "Ethanone, 2-iodo-1-(2-thienyl)-," characteristic vibrational frequencies would be expected for the C=O stretching of the ketone group, the C-I stretching, and various vibrations associated with the thiophene (B33073) ring.

A hypothetical table of selected calculated vibrational frequencies for "Ethanone, 2-iodo-1-(2-thienyl)-" is presented below, based on typical values for similar functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch~1680-1700
Thiophene Ring C-H Stretch~3050-3100
Methylene (B1212753) C-H Stretch~2900-3000
Thiophene Ring C-S Stretch~800-850
C-I Stretch~500-600

This table is illustrative and based on typical frequency ranges for the specified functional groups.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating electronic structure and stability. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain precise energies and understand the distribution of electrons within the molecule.

These calculations can determine key electronic properties such as ionization potential and electron affinity, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For "Ethanone, 2-iodo-1-(2-thienyl)-," the electronic structure would be influenced by the electron-withdrawing nature of the iodoacetyl group and the electron-rich thiophene ring.

Prediction and Elucidation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the experimental characterization of a compound.

The Gauge Invariant Atomic Orbital (GIAO) method is a popular and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. researchgate.net This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. For "Ethanone, 2-iodo-1-(2-thienyl)-," the GIAO method would predict distinct chemical shifts for the protons and carbons of the thiophene ring, the methylene group, and the carbonyl carbon, taking into account the electronic environment of each nucleus.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for "Ethanone, 2-iodo-1-(2-thienyl)-."

AtomPredicted Chemical Shift (ppm)
¹H NMR
Thiophene H~7.0-8.0
-CH₂I~4.0-4.5
¹³C NMR
C=O~190-200
Thiophene C~125-145
-CH₂I~5-15

This table is illustrative and based on typical chemical shift ranges for the specified functional groups. pdx.eduorganicchemistrydata.orglibretexts.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govmdpi.comrsc.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For "Ethanone, 2-iodo-1-(2-thienyl)-," TD-DFT calculations would likely reveal π → π* and n → π* transitions associated with the thiophene ring and the carbonyl group. researchgate.netresearchgate.net The results can be used to understand the electronic transitions responsible for the observed color and photochemical properties of the compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of intermediates and transition states. For "Ethanone, 2-iodo-1-(2-thienyl)-," which contains a reactive α-iodo ketone moiety, theoretical studies can elucidate the mechanisms of its reactions, such as nucleophilic substitution at the α-carbon.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis of the transition state will show a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate. Such studies can provide a detailed, atomistic understanding of how "Ethanone, 2-iodo-1-(2-thienyl)-" participates in chemical transformations.

Analysis of Electronic and Optical Properties

Computational methods are essential for predicting the electronic and optical properties of molecules. These properties are determined by how the electron density is distributed and how it responds to an external electric field.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. acs.org Molecules with delocalized π-electron systems, such as the thiophene ring, tend to have high polarizabilities. tandfonline.com The polarizability is a key factor in determining a molecule's refractive index and its intermolecular interactions.

A hypothetical comparison of computed electronic properties for related compounds is shown below.

CompoundDipole Moment (Debye)Mean Polarizability (ų)
2-Acetylthiophene~3.1~13.5
2-Chloroacetophenone~3.3~15.0

This table presents example data for related compounds to illustrate the concepts and is not data for Ethanone, 2-iodo-1-(2-thienyl)-. Actual values would require specific calculations.

First hyperpolarizability (β) is a measure of a molecule's second-order non-linear optical (NLO) response. mdpi.com Materials with high β values are of interest for applications in optoelectronics and photonics, such as frequency doubling of laser light.

The NLO properties of organic molecules are often associated with a donor-π-acceptor structure. In Ethanone, 2-iodo-1-(2-thienyl)-, the thiophene ring can act as a π-system and an electron donor. aip.org The acetyl group is an electron-withdrawing group. The presence of the iodo group further enhances the electron-accepting nature of the acetyl moiety through inductive effects. This combination suggests that Ethanone, 2-iodo-1-(2-thienyl)- could exhibit NLO properties.

Computational calculations of β are crucial for screening potential NLO materials. uobasrah.edu.iqmdpi.com These calculations can provide insight into the structure-property relationships that govern the NLO response. For thiophene derivatives, it has been shown that the nature and position of substituents on the thiophene ring can significantly impact the first hyperpolarizability. tandfonline.com

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The synthesis of α-haloketones, including Ethanone, 2-iodo-1-(2-thienyl)-, has traditionally relied on methods that are often not environmentally friendly. mdpi.com Current research is actively pursuing greener and more sustainable synthetic pathways.

A significant advancement in this area is the move towards direct α-halogenation of aryl ketones under milder conditions. mdpi.com For instance, acid-free α-bromination of aromatic carbonyls has shown promising results, improving yields and reducing the need for harsh catalysts. mdpi.com Another green approach involves the use of Oxone® and iodine in a solvent-free grinding method for the selective α-iodination of ketones. mdpi.com These methods represent a substantial step towards more sustainable chemical manufacturing. mdpi.com

The development of synthetic routes using hypervalent iodine reagents is also gaining traction. acs.org These reagents offer mild reaction conditions and high selectivity, reducing the generation of hazardous byproducts. acs.org For example, the combination of copper(II) oxide and iodine provides an efficient method for the synthesis of α-iodo ketones under neutral conditions. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthetic Routes for α-Iodoketones

FeatureTraditional MethodsEmerging Green Methods
Reagents Often involve harsh acids or bases, and stoichiometric amounts of halogenating agents. mdpi.comUtilize milder reagents like Oxone®, hypervalent iodine compounds, and catalytic systems. mdpi.comacs.orgorganic-chemistry.org
Solvents Frequently employ chlorinated or other hazardous organic solvents.Focus on solvent-free conditions or the use of greener solvents like water or ionic liquids. mdpi.com
Energy Input May require high temperatures and prolonged reaction times.Often proceed at room temperature or with minimal heating, sometimes accelerated by microwave irradiation. mdpi.com
Byproducts Can generate significant amounts of acidic or toxic waste.Designed to minimize waste and allow for easier product isolation and purification. mdpi.comorganic-chemistry.org
Atom Economy Can be low due to the use of excess reagents.Strive for higher atom economy by using catalytic amounts of reagents. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of Ethanone, 2-iodo-1-(2-thienyl)- and related compounds into flow chemistry and automated platforms is a key area of development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. researchgate.netuc.pt

Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.netacs.org The modular nature of flow chemistry setups facilitates multi-step syntheses, where intermediates are directly channeled into subsequent reaction steps without the need for isolation and purification. uc.pt This is particularly advantageous for the synthesis of complex molecules where Ethanone, 2-iodo-1-(2-thienyl)- serves as a building block. For example, a continuous flow-based protocol has been developed for the synthesis of thiophene-2-carboxylates, demonstrating the potential of this technology. researchgate.net

Automated synthesis platforms, often combined with artificial intelligence, are revolutionizing chemical synthesis by accelerating the discovery and optimization of new reactions and molecules. sigmaaldrich.comnih.govyoutube.com These platforms can perform high-throughput screening of reaction conditions, leading to the rapid identification of optimal synthetic routes. chemspeed.com By integrating the synthesis of key intermediates like Ethanone, 2-iodo-1-(2-thienyl)- into these automated workflows, researchers can significantly shorten the timeline for developing new materials and pharmaceuticals. nih.govscripps.edu

Design and Synthesis of Advanced Materials

Thiophene-based compounds, including derivatives of Ethanone, 2-iodo-1-(2-thienyl)-, are crucial components in the design of advanced organic materials. researchgate.netcnr.it Their unique electronic properties, chemical stability, and versatility make them ideal for applications in organic electronics. researchgate.netsemanticscholar.orgjuniperpublishers.com

These materials are being explored for use in:

Organic Field-Effect Transistors (OFETs): Thiophene (B33073) derivatives exhibit excellent charge transport properties, making them suitable for use as semiconductors in OFETs. semanticscholar.orgjuniperpublishers.com

Organic Solar Cells (OSCs): The ability of thiophene-based molecules to absorb sunlight and convert it into electrical energy makes them promising candidates for the active layer in OSCs. semanticscholar.org

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain thiophene compounds are being harnessed for the development of efficient and flexible OLED displays. semanticscholar.orgjuniperpublishers.com

The introduction of an iodo group in Ethanone, 2-iodo-1-(2-thienyl)- provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of complex thiophene-containing molecules with tailored electronic and optical properties. numberanalytics.com

Table 2: Applications of Thiophene-Based Materials in Organic Electronics

ApplicationKey Properties of Thiophene Derivatives
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good environmental stability. semanticscholar.orgjuniperpublishers.com
Organic Solar Cells (OSCs)Strong light absorption, efficient charge separation and transport. semanticscholar.org
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission colors. semanticscholar.orgjuniperpublishers.com

Explorations in Catalyst Development for Novel Transformations

The reactivity of the carbon-iodine bond in Ethanone, 2-iodo-1-(2-thienyl)- makes it a valuable substrate for exploring novel catalytic transformations. Research in this area focuses on developing new catalysts that can selectively activate this bond and facilitate the formation of new chemical bonds.

One area of active investigation is the use of transition metal catalysts, such as palladium and copper, in cross-coupling reactions. numberanalytics.com These reactions allow for the introduction of various functional groups onto the thiophene ring, leading to the synthesis of diverse molecular architectures. numberanalytics.com Furthermore, the development of chiral organoiodine catalysts is a promising avenue for enantioselective reactions, which are crucial for the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net

Hypervalent iodine compounds are also being explored as both reagents and catalysts for novel transformations. nih.govresearchgate.net These compounds can mediate a variety of oxidative reactions under mild conditions. rsc.org The development of catalytic systems based on hypervalent iodine chemistry could provide more sustainable and efficient methods for the functionalization of thiophene derivatives. rsc.org

Investigation of Organoiodine Activation Mechanisms

A fundamental understanding of the mechanisms by which the organoiodine bond in compounds like Ethanone, 2-iodo-1-(2-thienyl)- is activated is crucial for the rational design of new synthetic methods. Researchers are employing a combination of experimental and computational techniques to elucidate these reaction pathways.

Mechanistic studies often involve the investigation of reaction kinetics, the identification of reaction intermediates, and the use of computational modeling to map out the potential energy surfaces of the reactions. researchgate.net For instance, studies on the reactions of α-haloketones have shed light on the formation of enolate intermediates upon reduction. wikipedia.org

The activation of organoiodine compounds can proceed through various mechanisms, including oxidative addition to a metal center, single-electron transfer processes, or the formation of hypervalent iodine intermediates. acs.org Understanding these pathways will enable chemists to control the reactivity and selectivity of transformations involving Ethanone, 2-iodo-1-(2-thienyl)-, paving the way for the development of more efficient and predictable synthetic strategies.

Q & A

Basic Synthesis and Purification

Q: What are the methodological steps for synthesizing 2-iodo-1-(2-thienyl)ethanone, and what challenges arise during purification? A:

  • Synthetic Route : A plausible approach involves Friedel-Crafts acylation of thiophene to form 1-(2-thienyl)ethanone, followed by electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • Purification Challenges : The presence of regioisomers (e.g., 3-iodo derivatives) and unreacted starting materials necessitates chromatographic separation (silica gel, hexane/ethyl acetate gradient). Recrystallization in ethanol/water mixtures may improve purity .
  • Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Structural Characterization

Q: How can advanced spectroscopic and computational methods resolve ambiguities in the structural elucidation of 2-iodo-1-(2-thienyl)ethanone? A:

  • NMR Analysis : 1^1H NMR can identify deshielding effects from the electron-withdrawing iodo group. 13^13C NMR distinguishes carbonyl (C=O) and thienyl ring carbons.
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of regiochemistry and bond lengths, critical for distinguishing positional isomers .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational spectra (IR) and electronic properties, cross-validated with experimental data .

Safety and Handling Protocols

Q: What safety precautions are recommended for handling 2-iodo-1-(2-thienyl)ethanone in laboratory settings? A:

  • Hazard Mitigation : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to potential inhalation toxicity (GHS H311+H331) .
  • Storage : Store in amber glass vials at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent iododecomposition.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Reactivity and Mechanistic Studies

Q: How does the iodo substituent influence the reactivity of 2-iodo-1-(2-thienyl)ethanone in cross-coupling reactions compared to chloro or bromo analogs? A:

  • Enhanced Reactivity : The iodo group’s lower bond dissociation energy facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling efficient aryl-aryl bond formation.
  • Comparative Studies : Kinetic studies show faster reaction rates vs. bromo analogs (e.g., 2-bromo-1-(2-thienyl)ethanone) but may require lower catalyst loadings to avoid side reactions .
  • Mechanistic Probes : Use 125^{125}I isotopic labeling to track regioselectivity in nucleophilic substitutions .

Analytical Method Development

Q: What validated analytical methods are suitable for quantifying 2-iodo-1-(2-thienyl)ethanone in complex matrices? A:

  • GC-MS : Optimize using a mid-polarity column (e.g., DB-35MS) with splitless injection. Monitor m/z 238 (molecular ion) and 111 (thienyl fragment).
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid .
  • Validation Parameters : Include linearity (R2^2 > 0.995), LOD/LOQ (≤1 ppm), and recovery rates (90–110%) per ICH guidelines.

Applications in Heterocyclic Synthesis

Q: How can 2-iodo-1-(2-thienyl)ethanone serve as a precursor for synthesizing pharmacologically relevant heterocycles? A:

  • Thieno-Pyridine Derivatives : React with ammonia/amines under Ullmann conditions to form 2-aminothienyl ketones, precursors to kinase inhibitors .
  • Cyclization Reactions : Use CuI catalysis to generate thieno[3,2-b]furan derivatives via intramolecular Heck coupling .
  • Biological Screening : Evaluate synthesized compounds for antimicrobial activity using MIC assays against Gram-positive bacteria .

Stability and Degradation Pathways

Q: What are the dominant degradation pathways of 2-iodo-1-(2-thienyl)ethanone under thermal or photolytic stress? A:

  • Thermal Degradation : Above 80°C, C-I bond cleavage releases iodine radicals, forming 1-(2-thienyl)ethanone and polymeric byproducts. Monitor via TGA-DSC .
  • Photolysis : UV exposure (254 nm) induces homolytic cleavage, yielding thienyl radicals detectable by EPR spectroscopy. Stabilize with antioxidants (BHT) .

Computational Modeling for Property Prediction

Q: How can QSAR models predict the physicochemical properties of 2-iodo-1-(2-thienyl)ethanone? A:

  • Descriptor Selection : Use molecular weight, logP, polar surface area, and Hammett constants (σ+^+) for the iodo group.
  • Software Tools : Schrödinger’s QikProp or COSMOtherm to estimate solubility (-3.2 logS) and permeability (Caco-2 assay proxies) .
  • Validation : Compare predicted vs. experimental melting points (mp ~75–80°C) and pKa (~8.5 for enol tautomer) .

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